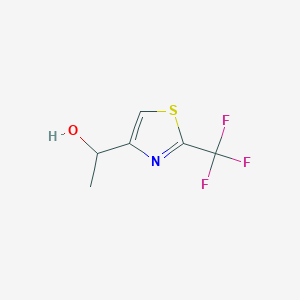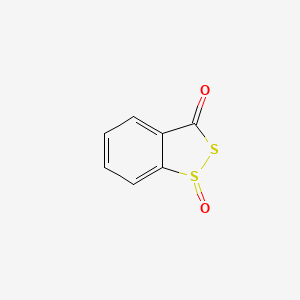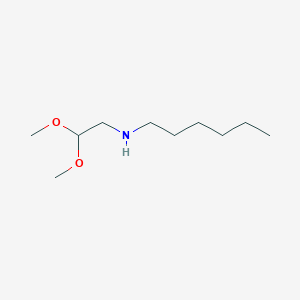
1-(2-(Trifluoromethyl)thiazol-4-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Trifluoromethyl)thiazol-4-yl)ethanol is a compound that features a thiazole ring, a trifluoromethyl group, and a hydroxymethyl group. The trifluoromethyl group is known for its significant role in enhancing the biological activity and stability of compounds, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The exact details of these methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Trifluoromethyl)thiazol-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1-(2-(Trifluoromethyl)thiazol-4-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of 1-(2-(Trifluoromethyl)thiazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to various pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
4-Thiazolemethanol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Alpha-methyl-2-(trifluoromethyl)-thiazole: Similar structure but without the hydroxymethyl group.
Trifluoromethylthiazole derivatives: Various derivatives with different substituents on the thiazole ring.
Uniqueness: 1-(2-(Trifluoromethyl)thiazol-4-yl)ethanol is unique due to the presence of both the trifluoromethyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C6H6F3NOS |
|---|---|
Molekulargewicht |
197.18 g/mol |
IUPAC-Name |
1-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethanol |
InChI |
InChI=1S/C6H6F3NOS/c1-3(11)4-2-12-5(10-4)6(7,8)9/h2-3,11H,1H3 |
InChI-Schlüssel |
OABNWHHJJMDKIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CSC(=N1)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2-Methoxy-ethoxy)-1,1-dimethyl-ethyl]-phenylamine](/img/structure/B8675133.png)



![2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B8675154.png)








